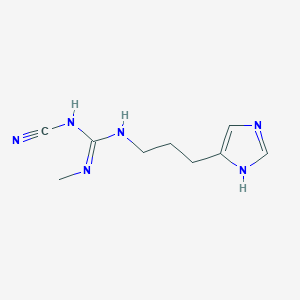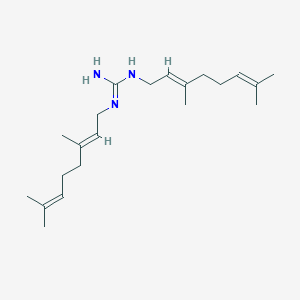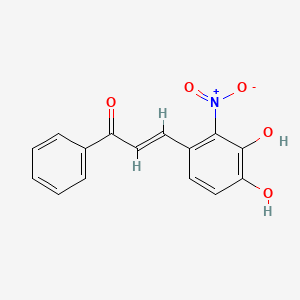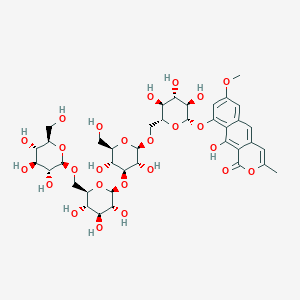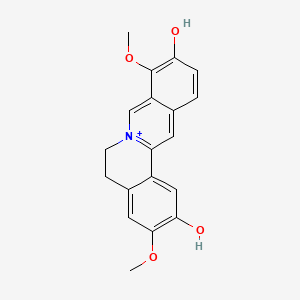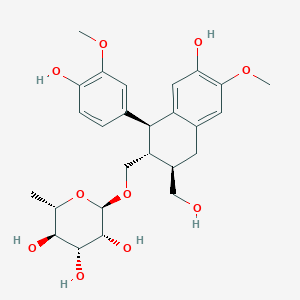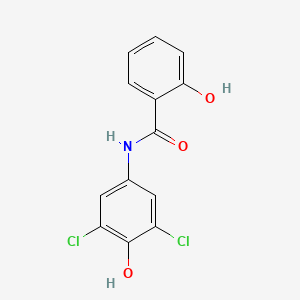
Chromium-53
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium-53 is a stable isotope of Chromium . It has a mass number of 53, which is the number of nucleons (protons and neutrons combined). It has an atomic number of 24, which is the number of protons, and 29 neutrons . The isotopic mass of Chromium-53 is 52.940648(4) u (atomic weight of Chromium-53) . Chromium-53 is the radiogenic decay product of 53Mn . Chromium isotopic contents are typically combined with manganese isotopic contents and have found application in isotope geology .
Synthesis Analysis
Chromium-53 can be synthesized through various methods. For instance, a solvent-free synthesis of flexible Chromium-based MIL-53 has been reported . The synthesis of Chromium-53 involves complex chemical reactions and requires a deep understanding of chemistry .
Molecular Structure Analysis
The molecular structure of Chromium-53 can be analyzed using various techniques such as single crystal X-ray diffraction measurements, powder X-ray diffraction analysis, IR and 1H NMR spectra . These techniques provide detailed information about the molecular structure of Chromium-53 .
Chemical Reactions Analysis
The chemical reactions involving Chromium-53 are complex and diverse . The change of ΔG = ΔH - TΔS can predict the direction of a chemical reaction under two conditions: (1) constant temperature and (2) constant pressure .
Physical And Chemical Properties Analysis
Chromium-53 has unique physical and chemical properties. It is one of the most common elements in the earth’s crust and seawater . The properties of Chromium-53 are guided by its electron configuration, oxidation states, the compounds it forms, and its unique chemical reactions .
Applications De Recherche Scientifique
Oceanographic and Environmental Studies
- Chromium isotopes, including Chromium-53, are instrumental in studying the chromium-isotope signature of surface seawater. This helps in understanding the heterogeneity of δ53Cr in seawater and its distribution worldwide, offering insights into oceanography and environmental studies (Paulukat et al., 2016).
- Investigations into the isotope system of Chromium in marine environments have been done, revealing how it records redox fluctuations and traces past atmospheric oxygenation and continental weathering (Rodler et al., 2017).
Geochemical Studies
- Chromium-53's geochemical properties and its role in early solar system processes have been explored, contributing to our understanding of the redox evolution of Earth’s early ocean-atmosphere system (Qin & Wang, 2017).
Paleo-Environmental Reconstructions
- Chromium isotopes, including Chromium-53, have been evaluated in modern shells and marine carbonates, providing potential for reconstructing past ocean redox fluctuations and linking those to climatic changes throughout Earth's history (Frei et al., 2018).
Environmental Monitoring and Remediation
- Chromium-53 isotopes serve as a proxy for redox processes on Earth's surface, crucial for environmental monitoring. This includes understanding the processes during subduction-related metamorphism, black shale weathering, and hydrothermal alteration (Wang et al., 2016).
- Development of sensors for chromium speciation in water, such as ChromiSense, indicates the applicability of Chromium-53 in environmental analysis (Duffy et al., 2018).
Cosmochemistry and Planetary Science
- Chromium-53's isotope ratios in geological materials contribute to our understanding of cosmic processes and planetary differentiation, revealing insights into the stable Cr isotope compositions of chondrites and silicate planetary reservoirs (Schoenberg et al., 2016).
Chromium Pollution and Health Risks
- Studies on chromium pollution in water, focusing on sources, health risks, and remediation strategies, often involve analyzing the behavior of Chromium-53 isotopes to understand the impact of chromium on environmental health and safety (Tumolo et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
There is ongoing research on the remediation of Hexavalent Chromium using microbial mechanisms . This can be helpful for understanding the nature of Chromium-53 remediation mechanisms used by bacteria, therefore, bridging the gap between laboratory findings and industrial application of microorganisms for Chromium-53 removal .
Relevant papers on Chromium-53 include "The first chromium-53 solid-state nuclear magnetic resonance spectra of…" . This paper provides valuable insights into the properties and applications of Chromium-53 .
Propriétés
IUPAC Name |
chromium-53 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAMTAEIAYCRO-OUBTZVSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[53Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
52.940646 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium-53 | |
CAS RN |
13981-78-7 |
Source


|
| Record name | Chromium, isotope of mass 53 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R)-5,5-Dichloro-N-(1-cyanocyclopropyl)-2-[4-[4-(methylsulfonyl)phenyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B1251714.png)
![(3S,8R,9S,10S,13R,14S,17R)-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1251716.png)

